
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol
Overview
Description
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol, also known as TMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMB is a tris-morpholine derivative of benzene-1,3-diol, which has shown potential in various fields, including biochemistry, pharmacology, and materials science.
Mechanism of Action
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the dephosphorylation of target proteins, leading to the activation of downstream signaling pathways. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the function of specific PTPs in cellular processes.
Biochemical and Physiological Effects
The inhibition of PTPs by 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been shown to have various biochemical and physiological effects. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain PTPs involved in cell survival pathways. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has several advantages as a research tool, including its selectivity for certain PTPs and its ability to inhibit PTPs in live cells. However, 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol also has limitations, including its potential toxicity and the need for optimization of experimental conditions to achieve optimal results.
Future Directions
There are several future directions for the use of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol in scientific research. One area of interest is the development of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol-based inhibitors for specific PTPs involved in disease pathways, such as cancer and autoimmune disorders. Another area of interest is the use of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
In conclusion, 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol is a versatile compound that has found numerous applications in scientific research. Its ability to selectively inhibit PTPs has made it a valuable tool for studying cellular signaling pathways and has potential for the development of new therapies for various diseases. Further research is needed to fully understand the potential of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol and its future applications.
Scientific Research Applications
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has found numerous applications in scientific research, particularly in the field of biochemistry. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular signaling pathways. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been used to study the role of PTPs in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2,4,6-tris(morpholin-4-ylmethyl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c25-20-17(14-22-1-7-27-8-2-22)13-18(15-23-3-9-28-10-4-23)21(26)19(20)16-24-5-11-29-12-6-24/h13,25-26H,1-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKGHMTYKRGTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C(=C2O)CN3CCOCC3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284828 | |
| Record name | MLS002608146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol | |
CAS RN |
23409-80-5 | |
| Record name | MLS002608146 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




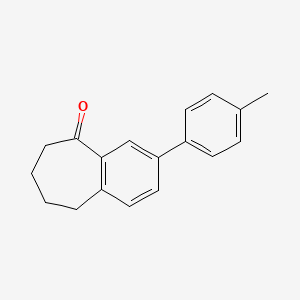


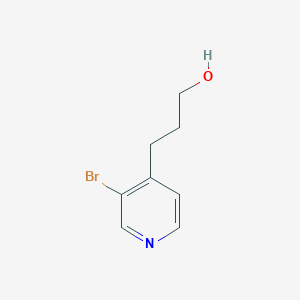
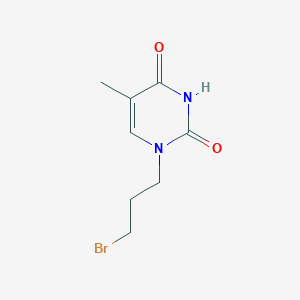

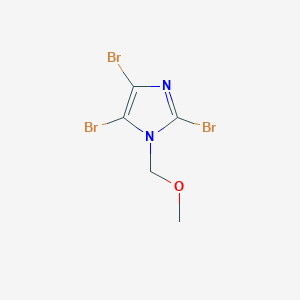
![1-Oxaspiro[4.5]decan-4-one](/img/structure/B3049992.png)

![[(3R)-1-benzylpyrrolidin-3-yl]methanamine](/img/structure/B3049995.png)
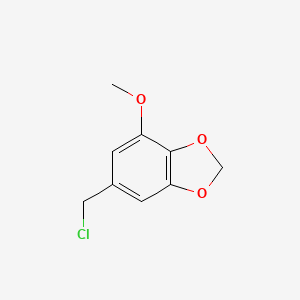
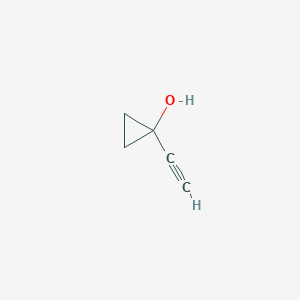
![(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B3049999.png)